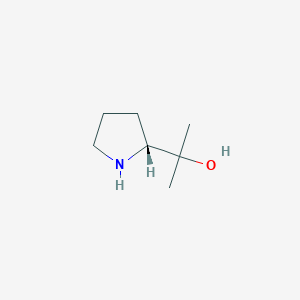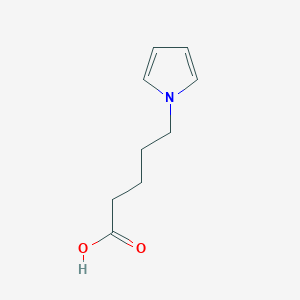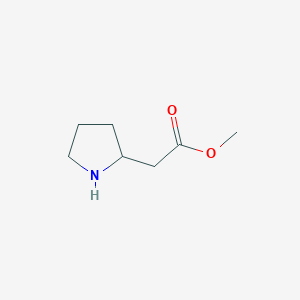![molecular formula C9H9N3O2 B170497 3-乙酰基吡唑并[1,5-a]嘧啶 CAS No. 115932-00-8](/img/structure/B170497.png)
3-乙酰基吡唑并[1,5-a]嘧啶
概述
描述
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
科学研究应用
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
作用机制
Target of Action
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemically and biologically interesting compound . For instance, some derivatives have been identified as inhibitors of membrane-bound pyrophosphatases (mPPases) , which are enzymes located in the cell membrane of bacteria and archaea .
Mode of Action
For example, some derivatives have been found to inhibit the activity of mPPases , which are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
For instance, some derivatives have been found to inhibit the activity of mPPases , which play a crucial role in the regulation of intracellular levels of inorganic pyrophosphate .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
For instance, some derivatives have been found to inhibit the activity of mPPases , which could potentially lead to the disruption of certain cellular processes .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by factors such as temperature and humidity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
Industrial Production Methods
Industrial production methods for ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
相似化合物的比较
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate .
属性
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAMNBFHPIPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427354 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115932-00-8 | |
| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?
A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.
Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?
A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)





